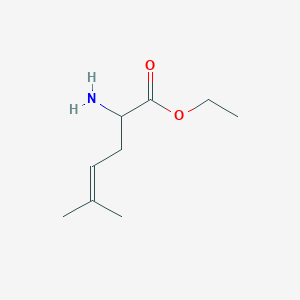

Ethyl 2-amino-5-methylhex-4-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

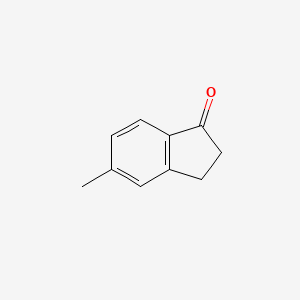

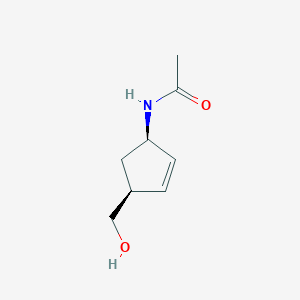

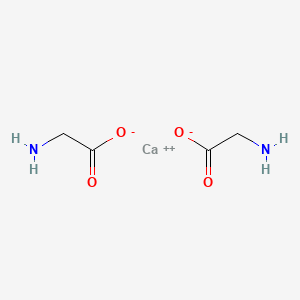

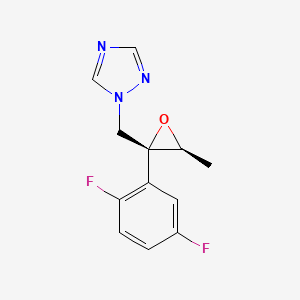

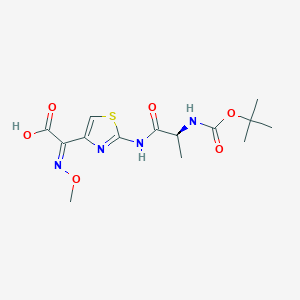

Ethyl 2-amino-5-methylhex-4-enoate is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-methylhex-4-enoate consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed structural information, including NMR, HPLC, LC-MS, UPLC, and more, can be found in the relevant literature .Physical And Chemical Properties Analysis

Ethyl 2-amino-5-methylhex-4-enoate has a molecular weight of 171.24 . More detailed physical and chemical properties, including its boiling point and storage conditions, can be found in the relevant literature .Applications De Recherche Scientifique

Interaction and Bonding Studies

N⋯π and O⋯π Interactions : Ethyl 2-amino-5-methylhex-4-enoate has been studied for its unique nonhydrogen bonding interactions, such as N⋯π and O⋯π types, which contribute to its crystal packing properties. These interactions are rare and provide insights into molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).

C⋯π Interaction : This compound also exhibits an unusual C⋯π interaction of non-hydrogen bond type, which has been rationalized through ab initio computations. Such interactions are significant for understanding electrostatic interactions in molecular structures (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Chemical Reactions

Synthesis of Tetrahydropyrans : The compound is used in the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans, highlighting its utility in creating complex organic structures (Saha, Bhunia, & Saikia, 2012).

Unnatural α-Amino Acid Derivatives : It's utilized in the preparation of substituted unnatural α-amino esters, demonstrating its role in the synthesis of bioactive molecules (Hopkins & Malinakova, 2007).

Heterocyclic System Synthesis : Ethyl 2-amino-5-methylhex-4-enoate is used in the preparation of various heterocyclic systems, indicating its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Docking and Theoretical Analyses

Molecular Docking Analyses : The compound has been involved in molecular docking studies for cancer treatment applications, showing its potential in therapeutic research (Sert et al., 2020).

Theoretical Studies and DFT Calculations : Detailed theoretical calculations and Density Functional Theory (DFT) studies of derivatives of ethyl 2-amino-5-methylhex-4-enoate provide insights into their molecular properties and potential applications (Abdullmajed et al., 2021).

Propriétés

IUPAC Name |

ethyl 2-amino-5-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h5,8H,4,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJGNSOJOMXZDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438148 |

Source

|

| Record name | ethyl 2-amino-5-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-methylhex-4-enoate | |

CAS RN |

824394-14-1 |

Source

|

| Record name | ethyl 2-amino-5-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)